Ziconotide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
Ziconotide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziconotide, marketed under the trade name Prialt, is a potent non-opioid analgesic indicated for the management of severe chronic pain.[1] It is the synthetic form of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] This technical guide provides an in-depth overview of the structure, amino acid sequence, synthesis, purification, and mechanism of action of ziconotide, tailored for professionals in the field of drug development and neuroscience research.
Structure and Amino Acid Sequence
Ziconotide is a highly structured peptide characterized by a specific amino acid sequence and a complex pattern of disulfide bonds that are crucial for its biological activity.
Amino Acid Sequence
The primary structure of ziconotide consists of 25 amino acid residues with a C-terminal amidation. The sequence is as follows:[4]
H-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂
In single-letter code: CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂
Disulfide Bonds and Three-Dimensional Structure
Ziconotide's tertiary structure is stabilized by three intramolecular disulfide bridges. These bonds form between the cysteine residues at specific positions, creating a compact and rigid conformation. The established disulfide connectivity is:[4]
-
Cys1 - Cys16
-
Cys8 - Cys20
-
Cys15 - Cys25
This intricate network of disulfide bonds defines the three-dimensional fold of the peptide, which is essential for its high-affinity and selective binding to its molecular target. Nuclear Magnetic Resonance (NMR) studies have revealed a short, triple-stranded anti-parallel β-sheet structure with four loops.[2]
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of ziconotide are summarized in the tables below.
Table 1: Physicochemical Properties of Ziconotide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀₂H₁₇₂N₃₆O₃₂S₇ | [4] |
| Molecular Weight | 2639.14 g/mol | [4] |
| Appearance | Clear, colorless solution | [5] |
| Solubility | Freely soluble in water | [4] |
Table 2: Pharmacokinetic Properties of Ziconotide (Intrathecal Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | ~50% | [4] |
| Volume of Distribution (CSF) | 99 - 140 mL | [1][5] |
| Plasma Protein Binding | ~53% | [5] |
| Elimination Half-Life (CSF) | 2.9 - 6.5 hours | [1][4] |
| Clearance (CSF) | ~0.26 mL/min | [6] |
| Excretion | <1% in urine | [4] |
Table 3: Binding Affinity of Ziconotide
| Parameter | Value | Target | Reference(s) |
| Kd | 4.8 x 10⁻⁸ M | Human CaV2.2 channel | [7] |
Mechanism of Action: N-type Calcium Channel Blockade
Ziconotide exerts its analgesic effect through a highly specific mechanism of action involving the blockade of N-type voltage-gated calcium channels (N-VSCCs), specifically the CaV2.2 subtype.[2] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[1]
The influx of calcium through these channels is a critical step in the release of neurotransmitters that propagate pain signals, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P.[4] By binding to the N-type calcium channels, ziconotide physically obstructs the pore, preventing calcium entry and thereby inhibiting the release of these pro-nociceptive neurotransmitters into the synapse.[2] This interruption of the pain signaling cascade at the spinal level results in potent analgesia.
Figure 1: Mechanism of action of ziconotide in blocking pain signal transmission.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ziconotide
Ziconotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[8] A general workflow for this process is outlined below.
Figure 2: General workflow for the solid-phase synthesis of ziconotide.
Detailed Protocol Outline:
-
Resin Preparation: Fmoc-Rink Amide resin is typically used as the solid support to yield a C-terminally amidated peptide.[9]
-
Amino Acid Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]
-
Washing: The resin is washed multiple times with DMF and dichloromethane (DCM) to remove excess reagents.[10]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. The activated amino acid is then added to the resin to form a new peptide bond. The reaction is allowed to proceed at room temperature for a specified time (e.g., 2-5 hours).[9]
-
Cysteine Protection: The six cysteine residues require orthogonal protecting groups to direct the formation of the correct disulfide bonds. Common protecting groups include trityl (Trt), acetamidomethyl (Acm), and t-butyl (tBu).[8][10]
-
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[10]
-
Cyclization: The linear peptide is subjected to oxidative folding to form the three disulfide bonds. This can be achieved through air oxidation in a dilute aqueous solution at a slightly basic pH.[9]
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR to verify the correct three-dimensional structure.[12]
HPLC Purification of Ziconotide
Principle: Reverse-phase HPLC separates the target peptide from impurities based on differences in hydrophobicity.
Typical Protocol:
-
Column: A C18 stationary phase is commonly used.[11]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, a gradient of 5% to 22% B over 60 minutes.[11]
-
Detection: The eluting peptides are detected by their absorbance at 220-230 nm.[11]
-
Fraction Collection: Fractions containing the purified ziconotide are collected, pooled, and lyophilized.
Characterization by Mass Spectrometry and NMR
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the amino acid composition.[13]
-
NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are used to determine the three-dimensional structure of ziconotide and to confirm the correct disulfide bond connectivity by analyzing nuclear Overhauser effects (NOEs) and other structural constraints.[2][12]
Conclusion
Ziconotide represents a significant advancement in pain management, offering a non-opioid alternative for patients with severe chronic pain. Its unique structure, characterized by a specific 25-amino acid sequence and three critical disulfide bonds, dictates its high-affinity and selective blockade of N-type calcium channels. The synthesis and purification of this complex peptide require a multi-step process involving solid-phase synthesis with orthogonal protecting groups, oxidative folding, and chromatographic purification. A thorough understanding of its structure, synthesis, and mechanism of action is essential for the development of new analgesics targeting the N-type calcium channel and for the effective clinical application of ziconotide.
References
- 1. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ziconotide - Wikipedia [en.wikipedia.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 9. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 10. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]
- 11. CN105017401A - Purification method of Ziconotide - Google Patents [patents.google.com]
- 12. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of related substances in disulfide-rich peptide ziconotide by establishing tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
